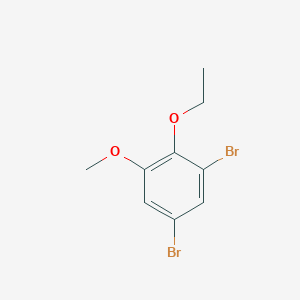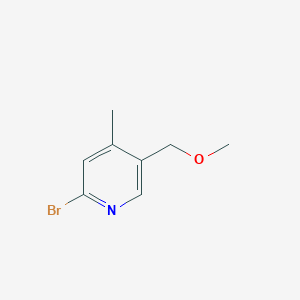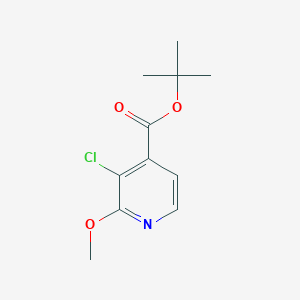
1,5-Dibromo-2-ethoxy-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2-ethoxy-3-methoxybenzene is a chemical compound with the molecular formula C9H10Br2O2 . It has a molecular weight of 309.99 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10Br2O2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 309.99 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
1,5-Dibromo-2-ethoxy-3-methoxybenzene is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a substrate in biochemistry and molecular biology, and as a model compound for studying the structure and reactivity of other organic molecules. This compound is also used as a model compound for investigating the mechanisms of biochemical and physiological effects of drugs, and it is also used as an analytical reagent in analytical chemistry.
Mecanismo De Acción
1,5-Dibromo-2-ethoxy-3-methoxybenzene is an aromatic compound that is composed of two bromine atoms and one ethoxy group. The two bromine atoms form a ring structure that is stabilized by the ethoxy group, which provides a strong electron-withdrawing effect. This electron-withdrawing effect is responsible for the compound's reactivity and its ability to interact with other molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, this compound has been found to act as an antioxidant, and it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dibromo-2-ethoxy-3-methoxybenzene is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. It is relatively easy to synthesize and it is stable in aqueous solutions. However, this compound is a toxic compound and it should be handled with caution. In addition, it is not soluble in most organic solvents, which can limit its use in some laboratory experiments.
Direcciones Futuras
The potential future directions for 1,5-Dibromo-2-ethoxy-3-methoxybenzene are numerous. It could be used to investigate the mechanisms of action of drugs and other molecules, as well as to study the structure and reactivity of other organic compounds. It could also be used as a model compound for studying the biochemical and physiological effects of drugs. In addition, it could be used to develop new analytical methods for the detection and quantification of drugs and other molecules. Finally, this compound could be used to develop new drugs and other compounds with therapeutic applications.
Métodos De Síntesis
The synthesis of 1,5-Dibromo-2-ethoxy-3-methoxybenzene begins with the reaction of 1,2-dibromoethane and 3-methoxybenzaldehyde. This reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to form an aldol condensation product. This product is then treated with ethyl bromide in the presence of a strong base to form the desired this compound. The reaction is typically carried out in a basic medium, such as an aqueous solution, and the reaction is usually complete within 1 to 2 hours.
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dibromo-2-ethoxy-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERUFCFRHWBHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)



